molecular formula C18H12ClN3OS2 B2866258 N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 886902-87-0

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2866258
CAS No.: 886902-87-0
M. Wt: 385.88
InChI Key: GTOJOARAIGTQEE-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule designed for research purposes, integrating multiple pharmacophoric heterocyclic systems. This compound features a benzothiazole scaffold, a 5-chlorothiophene ring, and a pyridinylmethyl moiety, structural motifs frequently investigated in medicinal chemistry for their diverse biological activities . Compounds containing the benzothiazole nucleus have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including antitumor, antimicrobial, and anti-tubercular activities . Specifically, benzothiazole derivatives have been reported as inhibitors for various kinase targets, such as Dyrk1A, Dyrk1B, and Clk1, which are implicated in cancer cell proliferation and survival . The structural analogy to other thiophene carboxamide derivatives suggests potential for interaction with key biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a candidate for screening against a panel of biological targets in oncology and infectious disease research. The product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS2/c19-16-9-8-15(24-16)17(23)22(11-12-5-3-4-10-20-12)18-21-13-6-1-2-7-14(13)25-18/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOJOARAIGTQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target molecule comprises three distinct subunits:

  • Benzo[d]thiazole-2-amine : Serves as the nucleophilic scaffold for amide bond formation.
  • 5-Chlorothiophene-2-carboxylic acid : Provides the electrophilic carbonyl component for acylation.
  • Pyridin-2-ylmethyl group : Introduced via N-alkylation to confer steric and electronic modulation.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • Intermediate A : 5-Chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
  • Intermediate B : Benzo[d]thiazole-2-amine

Coupling these intermediates through amide bond formation yields the final product.

Synthetic Routes and Methodologies

Stepwise Amidation and Alkylation

Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid is chlorinated at the 5-position using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane at 0–5°C, followed by conversion to the acyl chloride with thionyl chloride (SOCl$$_2$$) under reflux.

Formation of N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide

Pyridin-2-ylmethanamine is reacted with 5-chlorothiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as a base. The reaction proceeds at 0°C to room temperature, yielding Intermediate A with >85% purity.

Coupling with Benzo[d]thiazole-2-amine

Intermediate A is coupled with benzo[d]thiazole-2-amine using a carbodiimide coupling agent (e.g., EDC/HOBt) in dimethylformamide (DMF) at 50°C for 12 hours. The product is isolated via column chromatography (SiO$$_2$$, hexane/ethyl acetate 7:3), achieving a 72% yield.

Key Data

Step Reagents/Conditions Yield Purity (HPLC)
Acyl chloride formation SOCl$$_2$$, reflux, 4h 95% 98%
Amidation EDC/HOBt, DMF, 50°C 72% 95%

One-Pot NHC-Catalyzed Direct Amidation

A streamlined approach leverages N-heterocyclic carbene (NHC) catalysis to bypass pre-activation of the carboxylic acid:

  • Reaction Setup :

    • Substrates : 5-Chlorothiophene-2-carbaldehyde, benzo[d]thiazole-2-amine, pyridin-2-ylmethanamine
    • Catalyst : Triazolium salt (20 mol%)
    • Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 2 equiv)
    • Base : Cs$$2$$CO$$3$$ (1.2 equiv)
    • Solvent : Dichloromethane (DCM), 25°C, 12h
  • Mechanism :

    • The aldehyde undergoes oxidative activation to form an acyl azolium intermediate.
    • Nucleophilic attack by benzo[d]thiazole-2-amine generates the amide bond.
    • Concurrent N-alkylation with pyridin-2-ylmethyl bromide introduces the substituent.
  • Outcome :

    • Yield : 68%
    • Advantages : Reduced step count, no need for acyl chloride intermediates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for thermally demanding steps:

  • Procedure :

    • Benzo[d]thiazole-2-amine (1 equiv), 5-chlorothiophene-2-carbonyl chloride (1.2 equiv), and pyridin-2-ylmethanamine (1.5 equiv) are mixed in acetonitrile.
    • Irradiated at 150 W, 100°C for 20 minutes.
  • Results :

    • Yield : 89%
    • Reaction Time : 20 minutes vs. 12 hours for conventional heating.

Optimization and Challenges

Regioselectivity in N-Alkylation

Competing O-alkylation is suppressed by using a bulky base (e.g., DBU) and polar aprotic solvents (DMF or DMSO).

Purification Strategies

  • Silica Gel Chromatography : Effective for separating regioisomers (hexane/EtOAc gradient).
  • Recrystallization : Ethanol/water mixtures improve crystallinity (mp: 162–164°C).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    δ 8.41 (d, $$J = 5.2$$ Hz, 1H, pyridine-H), 7.92–7.85 (m, 2H, benzothiazole-H), 7.52 (d, $$J = 3.6$$ Hz, 1H, thiophene-H), 5.24 (s, 2H, CH$$
    2$$), 2.39 (s, 1H, NH).
  • IR : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the benzothiazole and thiophene rings, with dihedral angles <10°.

Comparative Evaluation of Methods

Method Yield (%) Time Scalability
Stepwise amidation 72 24h High
NHC catalysis 68 12h Moderate
Microwave 89 0.3h Limited

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove the chlorine atom or modify the pyridin-2-ylmethyl group.

  • Substitution: The benzothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine, while nucleophilic substitutions might involve alkyl halides or amines.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Chlorinated or non-chlorinated derivatives.

  • Substitution: Various substituted benzothiazoles and thiophenes.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key compounds from the literature:

Benzothiazole-Containing Carboxamides

  • N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (3l–3p) :
    These compounds, reported in , share the benzo[d]thiazole motif but differ in their carboxamide linkage. For example, N-(2-(benzo[d]thiazol-2-yl)-5-methylphenyl)benzamide (3n) exhibits a methyl-substituted phenyl group instead of the thiophene core. These derivatives demonstrate moderate yields (43.5–58.1 mg) and melting points (106–181°C) . In contrast, the target compound’s thiophene core and pyridinylmethyl substituent likely alter its electronic profile and solubility.

  • Triphenylamine-benzothiazole derivatives (1–3) :
    Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1) feature a triphenylamine group linked to benzothiazole, enabling temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states . The target compound lacks such extended conjugation, suggesting distinct photophysical behavior.

Thiazole Carboxamides with Pyridine/Pyrimidine Substituents

  • Dasatinib (BMS-354825) :
    A clinically approved kinase inhibitor, dasatinib contains a thiazole-5-carboxamide core linked to a pyrimidine group and a 2-chloro-6-methylphenyl substituent . Its synthesis involves coupling reactions with sodium tert-butoxide (yield: 86–91%) . While the target compound shares the carboxamide group, its pyridinylmethyl and benzo[d]thiazole groups may confer different target selectivity compared to dasatinib’s pyrimidine-piperazine system.

  • 2-(6-Chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (8): This intermediate in dasatinib synthesis () has a pyrimidine-amino-thiazole architecture. Its NMR data (δ 2.24–12.24 ppm) and high yield (86.4%) highlight efficient coupling methodologies , which could be applicable to synthesizing the target compound.

Structural and Functional Differences

Compound Core Structure Key Substituents Yield Melting Point/Properties
Target compound Thiophene-2-carboxamide 5-Cl, benzo[d]thiazol-2-yl, pyridin-2-ylmethyl N/A Not reported
N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives Benzamide Benzo[d]thiazol-2-yl, methylphenyl 43.5–58.1 mg 106–181°C (solid)
Dasatinib Thiazole-5-carboxamide Pyrimidine, 2-chloro-6-methylphenyl 86–91% Not reported (pharmacologically active)
Triphenylamine-benzothiazole (1) Benzothiazole-triphenylamine Diphenylamino, methoxy Not reported Fluorescence switching in DMF

Key Insights

  • Synthetic Accessibility : The target compound’s synthesis may leverage coupling strategies similar to those for dasatinib intermediates (e.g., amine-carboxylate coupling with reagents like HATU or EDCI) .
  • Biological Potential: While dasatinib analogs target kinases , the benzo[d]thiazole-thiophene hybrid in the target compound could exhibit activity in other therapeutic areas (e.g., antimicrobial or anticancer applications), though specific data are lacking.

Biological Activity

N-(benzo[d]thiazol-2-yl)-5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and comparative analyses with related compounds.

Structural Overview

The compound features a unique arrangement of heterocyclic rings, incorporating:

  • Benzo[d]thiazole moiety
  • Thiophene ring
  • Pyridine derivative

These structural elements contribute to its reactivity and solubility, enhancing its suitability for medicinal chemistry applications. The presence of chlorine and the carboxamide functional group further augment its biological profile.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that compounds with thiazole and thiophene groups often show promising results against enzymes involved in inflammatory processes, such as cyclooxygenase (COX) . The specific interactions of this compound with COX enzymes are yet to be fully elucidated but suggest potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole, including this compound, have shown effectiveness against bacteria such as Staphylococcus aureus and certain fungi . The structural features that enhance this activity include the integration of the thiophene ring, which may facilitate interactions with microbial targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have been evaluated for cytotoxicity against various cancer cell lines, revealing significant activity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be clarified.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that structural modifications can significantly influence the biological activity of thiazole-containing compounds. For instance:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(4-methylthiazol-2-yl)-benzamideThiazole ring, amide groupAntimicrobialLacks thiophene ring
N-benzothiazolyl-pyridine derivativesBenzothiazole, pyridineAnticancerDifferent substitution pattern
5-chloro-N-benzothiazole derivativesChlorinated benzothiazoleAnti-inflammatoryNo thiophene integration

The integration of both thiophene and benzo[d]thiazole rings in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity through synergistic effects .

While the precise mechanism of action for this compound remains largely unexplored, molecular docking studies suggest it may interact with various biological targets involved in disease processes. These studies are crucial for understanding binding affinities and guiding future modifications to enhance efficacy .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of benzothiazole derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma). Compounds similar to this compound exhibited significant cytotoxic effects .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives showed moderate inhibitory effects on bacterial growth, particularly against Staphylococcus aureus, indicating potential for development as antimicrobial agents .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects revealed that compounds with similar structures significantly reduced inflammation markers, suggesting therapeutic relevance in inflammatory conditions .

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